molecular formula C14H12O4 B11961493 4-Methoxyphenyl 3-(2-furyl)-2-propenoate CAS No. 853349-23-2

4-Methoxyphenyl 3-(2-furyl)-2-propenoate

Katalognummer: B11961493
CAS-Nummer: 853349-23-2
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: NMIXTHNWGHUJQZ-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is an organic compound with the molecular formula C14H12O3 It is known for its unique structure, which combines a methoxyphenyl group and a furan ring connected by a propenoate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate typically involves the reaction of 4-methoxybenzaldehyde with 2-furylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the aldehyde and the acid react in the presence of a base such as piperidine or pyridine to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxyphenyl 3-(2-furyl)-2-propenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce saturated esters.

Wissenschaftliche Forschungsanwendungen

4-Methoxyphenyl 3-(2-furyl)-2-propenoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Methoxyphenyl 3-(2-furyl)-2-propenoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Methoxyphenyl 3-(2-thienyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-pyridyl)-2-propenoate
  • 4-Methoxyphenyl 3-(2-phenyl)-2-propenoate

Uniqueness

4-Methoxyphenyl 3-(2-furyl)-2-propenoate is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs. The furan ring can enhance the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

CAS-Nummer

853349-23-2

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

(4-methoxyphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C14H12O4/c1-16-11-4-6-13(7-5-11)18-14(15)9-8-12-3-2-10-17-12/h2-10H,1H3/b9-8+

InChI-Schlüssel

NMIXTHNWGHUJQZ-CMDGGOBGSA-N

Isomerische SMILES

COC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=CO2

Kanonische SMILES

COC1=CC=C(C=C1)OC(=O)C=CC2=CC=CO2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.